Ethyl 2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate
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Overview
Description
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate is a complex organic compound that features a piperazine ring, a nitrophenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methylpiperazine with 2-nitroaniline under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl 2-bromo-2-phenylacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Ethyl2-((5-(4-methylpiperazin-1-yl)-2-aminophenyl)amino)-2-phenylacetate
Substitution: Various substituted piperazine derivatives
Hydrolysis: Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetic acid.
Scientific Research Applications
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may undergo reduction to form an active amine, which can further interact with biological targets. The compound’s overall effect is mediated through its binding to these targets and subsequent modulation of cellular pathways .
Comparison with Similar Compounds
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)ethylamine: This compound shares the piperazine ring but lacks the nitrophenyl and ethyl ester groups, making it less complex and potentially less active in certain biological assays.
4-Methyl-2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine: This compound has a similar piperazine moiety but differs in its core structure, which may result in different pharmacological properties.
The uniqueness of Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H26N4O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[5-(4-methylpiperazin-1-yl)-2-nitroanilino]-2-phenylacetate |
InChI |
InChI=1S/C21H26N4O4/c1-3-29-21(26)20(16-7-5-4-6-8-16)22-18-15-17(9-10-19(18)25(27)28)24-13-11-23(2)12-14-24/h4-10,15,20,22H,3,11-14H2,1-2H3 |
InChI Key |
DQBWEOBLAISLRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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